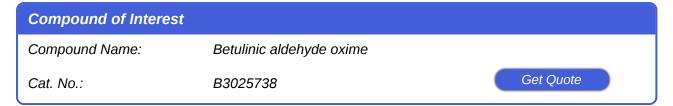


Betulinic Aldehyde Oxime: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: **Betulinic aldehyde oxime**, a derivative of the naturally occurring pentacyclic triterpenoid betulin, is a compound of significant interest in medicinal chemistry and drug development.[1][2] As a semisynthetic molecule, it leverages the biocompatible scaffold of betulin, which is abundantly found in the bark of birch trees.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols, tailored for researchers and scientists in the field. Its utility as a building block for more complex molecules and its potential as a bioactive agent underscore its importance in pharmaceutical and chemical research.[2]

Chemical and Physical Properties

The fundamental properties of **betulinic aldehyde oxime** are summarized below, providing essential data for its handling, storage, and application in experimental settings.



Property	Value	Reference
CAS Number	25613-12-1	[4]
Molecular Formula	C30H49NO2	
Molecular Weight	455.7 g/mol	-
Synonyms	Betulin 28-oxime, Betulinal oxime, Betulinicaldehyde oxime	
Appearance	White to off-white powder	-
Purity	≥95%	-
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml	-
Storage	-20°C for long-term stability (≥ 4 years)	-

Synthesis of Betulinic Aldehyde Oxime

The synthesis is a two-step process starting from betulin: 1) selective oxidation of the primary alcohol at C-28 to an aldehyde, and 2) subsequent oximation of the aldehyde.

Experimental Protocol 1: Synthesis of Betulinic Aldehyde from Betulin

The selective oxidation of betulin's C-28 primary alcohol to form betulinic aldehyde can be achieved using various methods. One effective method utilizes pyridinium chlorochromate (PCC).

Materials:

- Betulin
- Pyridinium chlorochromate (PCC)



- Anhydrous dichloromethane (CH₂Cl₂)
- Silica gel
- Column chromatography apparatus

Procedure:

- Dissolve betulin (1 equivalent) in anhydrous dichloromethane.
- Add PCC (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
- Upon completion, add silica gel to the mixture and stir for an additional 10 minutes.
- Filter the mixture to remove the solid residue.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography to yield pure betulinic aldehyde.

Experimental Protocol 2: Synthesis of Betulinic Aldehyde Oxime

The conversion of betulinic aldehyde to its corresponding oxime is a straightforward condensation reaction.

Materials:

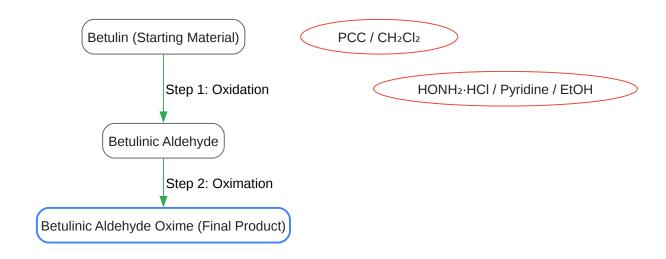
- Betulinic aldehyde
- Hydroxylamine hydrochloride (HONH₂·HCl)
- Sodium acetate (NaOAc) or Pyridine



• Ethanol (96%)

Procedure:

- Dissolve betulinic aldehyde (1 equivalent) in 96% ethanol.
- Add hydroxylamine hydrochloride (10 equivalents) and a base such as pyridine (10 equivalents) or sodium acetate to the solution.
- Stir the reaction mixture, optionally under heating (e.g., 110°C under an argon atmosphere), for several hours (e.g., 5 hours) until the reaction is complete (monitored by TLC).
- After cooling, add saturated brine to the reaction mixture.
- Extract the product with an organic solvent like chloroform.
- Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain betulinic aldehyde oxime, which can be further purified if necessary.



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Synthesis workflow for **Betulinic Aldehyde Oxime**.

Biological Activity



Betulinic aldehyde oxime has demonstrated notable bioactivity, particularly in antimicrobial and anticancer screenings.

Activity Type	Details	Concentration	Target Organism/Cell Line	Reference
Antimicrobial	Active against various bacteria and fungi	50 μΜ	E. aerogenes, E. coli, E. faecalis, P. aeruginosa, S. aureus, C. albicans	
Anti-leishmanial	Active against amastigotes	50 μΜ	L. donovani	-
Cytotoxicity	Cytotoxic to hepatocellular carcinoma cells	50 μΜ	Huh7	-

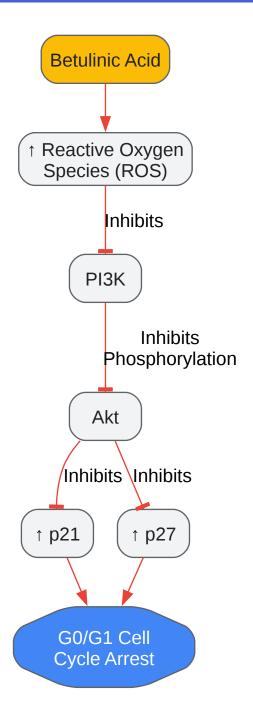
Potential Mechanisms of Action (Inferred from Betulinic Acid)

While specific signaling pathways for **betulinic aldehyde oxime** are not extensively detailed, the mechanisms of its parent compound, betulinic acid, have been widely studied. These pathways represent promising areas for the investigation of the oxime derivative's mechanism of action.

PI3K/Akt Signaling Pathway

Betulinic acid has been shown to induce apoptosis in cancer cells by downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Inhibition leads to cell cycle arrest and apoptosis. The process is often initiated by an increase in intracellular reactive oxygen species (ROS).





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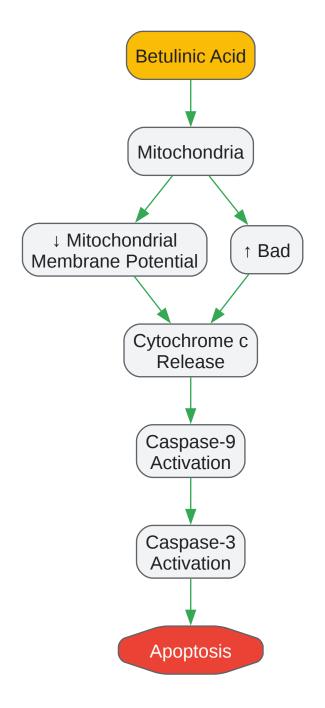
Betulinic Acid's inhibition of the PI3K/Akt pathway.

Mitochondrial Apoptosis Pathway

A primary mechanism of betulinic acid's anticancer effect is the induction of apoptosis through the mitochondrial pathway. This involves altering the mitochondrial membrane potential,



leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.



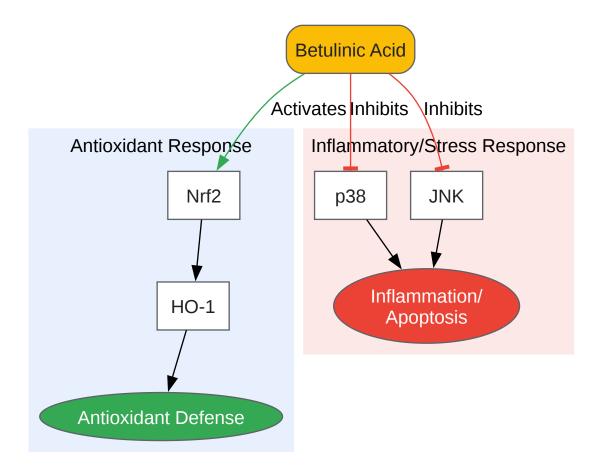
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Mitochondrial apoptosis pathway induced by Betulinic Acid.

Nrf2/HO-1 and MAPK Signaling Pathways



Betulinic acid also exhibits protective effects in certain contexts by modulating oxidative stress and inflammation. It can activate the Nrf2/HO-1 pathway, which is critical for antioxidant defense, while simultaneously inhibiting pro-inflammatory MAPK pathways like p38 and JNK.



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Modulation of Nrf2 and MAPK pathways by Betulinic Acid.

Key Experimental Protocols in Bioactivity Screening Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

Cancer cell line (e.g., MV-4-11)



- · Complete culture medium
- Betulinic aldehyde oxime stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate to allow for attachment.
- Prepare serial dilutions of the betulinic aldehyde oxime from the stock solution in the culture medium.
- Treat the cells with the various concentrations of the compound and include appropriate controls (untreated cells, vehicle control with DMSO).
- Incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Hoechst 33342 Staining for Apoptosis

Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed or fragmented chromatin.



Materials:

- Cells seeded on coverslips or in multi-well plates
- Betulinic aldehyde oxime
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)
- Hoechst 33342 staining solution
- Fluorescence microscope

Procedure:

- Treat cells with the desired concentrations of **betulinic aldehyde oxime** for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
- Wash the cells with PBS.
- Fix the cells with the fixative solution for 10-15 minutes at room temperature.
- Wash the cells again with PBS.
- Incubate the cells with the Hoechst 33342 staining solution in the dark for 10-15 minutes.
- Wash the cells to remove excess stain.
- Mount the coverslips or view the plate directly under a fluorescence microscope.
- Observe and capture images of the cell nuclei. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.

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